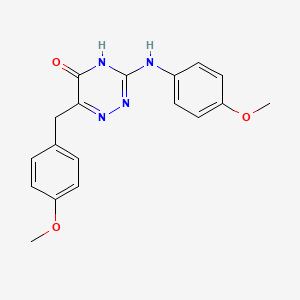

6-(4-methoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 4-Methoxybenzylamine and Bis(4-methoxybenzyl)amine . These are organic compounds used as intermediates in organic synthesis .

Synthesis Analysis

4-Methoxybenzylamine is used in the amination reaction of functionalized aryl bromides, synthesis of functionalized organopolyphosphazenes for in vivo applications, synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities, and studying the deprotection procedures of amino protecting groups such as 2-nitro- and 2,4-dinitrobenzenesulfonamides .Physical And Chemical Properties Analysis

4-Methoxybenzylamine has a molecular weight of 137.18, a refractive index n20/D 1.546 (lit.), a boiling point of 236-237 °C (lit.), and a density of 1.05 g/mL at 25 °C (lit.) . Bis(4-methoxybenzyl)amine is a solid at 20 °C .Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound has been a focus in the synthesis of novel 1,2,4-triazole derivatives, demonstrating good or moderate antimicrobial activities against various test microorganisms. These activities highlight the compound's potential in contributing to the development of new antimicrobial agents (Bektaş et al., 2010).

Anticancer Evaluation

Research has also extended into the anticancer properties of derivatives of this compound. Some newly synthesized derivatives were screened against a panel of 60 cell lines from nine cancer types, showing potential anticancer activity at a fixed dose of 10 μM (Bekircan et al., 2008).

Synthesis Methodology

A practical method for p-methoxybenzylation using a related compound, 2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine, has been developed. This method is noteworthy for its use in synthesizing air-stable crystalline solids from inexpensive materials, marking a significant advancement in the field of synthetic chemistry (Yamada et al., 2013).

Novel Inhibitors and Enzymatic Potentials

The compound's derivatives have been investigated for their inhibitory effects on enzymes and potential as anticancer drugs, with some showing high inhibitory effects among all tested compounds. This research indicates the compound's utility in developing new therapeutic agents (El Massry et al., 2012).

Cholinesterase Inhibitors

Sequential transformation of triazoles derived from the compound has been explored, showcasing excellent cholinesterase inhibitory potential. This suggests the compound's derivatives could serve as a basis for developing new treatments for diseases like Alzheimer's (Arfan et al., 2018).

Safety and Hazards

properties

IUPAC Name |

3-(4-methoxyanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-24-14-7-3-12(4-8-14)11-16-17(23)20-18(22-21-16)19-13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNWBBBCIKSSSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997720.png)

![Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2997721.png)

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2997735.png)

![4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/structure/B2997737.png)

![3-benzyl-5-methyl-7-(morpholine-4-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2997740.png)